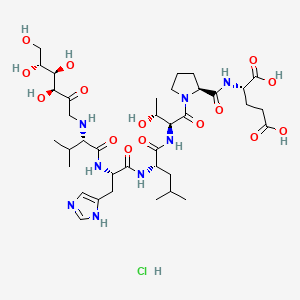
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone: is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone typically involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a low temperature to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The compound is then purified and stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted hydrazones with various functional groups.
科学的研究の応用
Chemistry: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to understand its potential effects on biological systems .
Industry: The compound is utilized in the development of new materials and as a chemical intermediate in various industrial processes .
作用機序
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response . This inhibition helps reduce inflammation and protect tissues from damage .
類似化合物との比較
Ethyl Pyruvate: A simple derivative of pyruvic acid with anti-inflammatory properties.
3-formylamino-4-methoxyphenylhydrazine: A precursor used in the synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key inflammatory cytokines sets it apart from other similar compounds .
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9- |
InChIキー |
FCTPJLPLVYPRIA-DHDCSXOGSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)NC=O)/C |
正規SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)
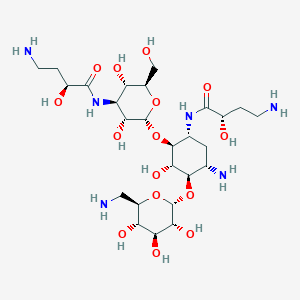

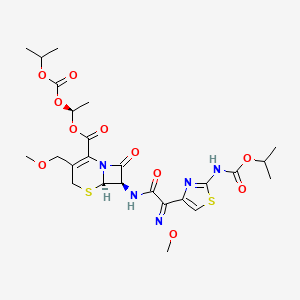
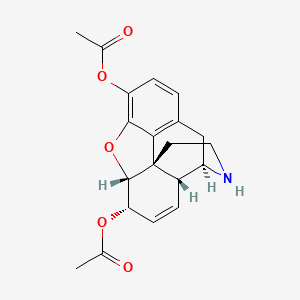
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)

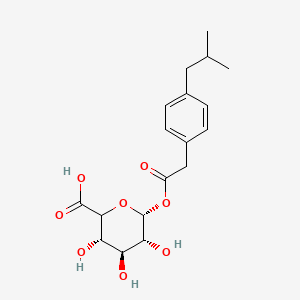
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

